Sakakin

Overview

Description

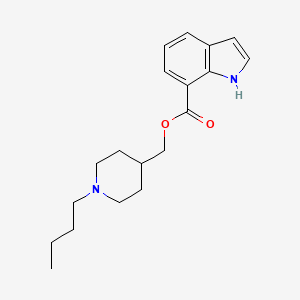

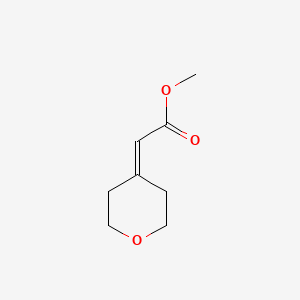

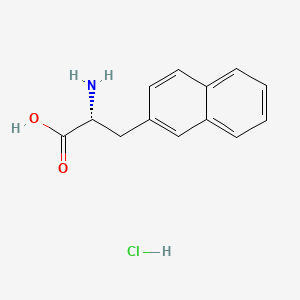

Sakakin is a natural product . It is a compound that belongs to dihydroflavonoid . It was originally separated from the bark of the cherry tree .

Synthesis Analysis

Sakakin can be synthesized from glucose by engineered Saccharomyces cerevisiae . A de novo biosynthesis pathway of sakakin was constructed in S. cerevisiae, and after a series of heterogenous gene integration, a biosynthetic pathway of sakakin from glucose was successfully constructed .Molecular Structure Analysis

Sakakin has a molecular formula of C13H18O7 . It has a molecular weight of 286.28 g/mol . The InChIKey of Sakakin is YTXIGTCAQNODGD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Sakakin is a light yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 286.28 g/mol . The topological polar surface area of Sakakin is 120 Ų .Scientific Research Applications

Antidepressant Effects

Orcinol glucoside (OG) is noted for its antidepressant effects . It has been found to have anxiolytic effects on mice and produced antidepressant effects by blocking the behavioral and neuronal deficits of CUMS rats .

Biosynthesis and Production

An efficient screening pipeline was established for identifying the highly active orcinol synthase (ORS) and UDP-dependent glycosyltransferase (UGT) involved in the biosynthesis of OG . This study provides a reference for rapid identification of functional genes and high-yield production of natural products .

High-Yield Production in Yarrowia Lipolytica

The production of OG in Yarrowia lipolytica was improved 100-fold, resulting in a final yield of 43.46 g/L (0.84 g/g DCW), which is almost 6,400-fold higher than the extraction yield from C. orchioides roots .

Pharmacokinetic Regularity

Studies have been designed to explore the pharmacokinetic regularity of the plasma concentration, tissue distribution, and excretion of orcinol glucoside .

Traditional Chinese Medicine

OG is mainly found in the rhizome of the traditional Chinese herb Curculigo orchioides Gaertn . It’s used in traditional medicine for its various beneficial effects.

Potential Therapeutic Applications

While the specific therapeutic applications of OG are still being explored, its antidepressant and anxiolytic effects suggest potential uses in the treatment of mental health disorders .

Safety and Hazards

Sakakin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas .

Mechanism of Action

- Osteoclastogenesis : It inhibits the formation of osteoclasts, which are cells responsible for bone resorption . By scavenging reactive oxygen species (ROS), it elevates the expression of antioxidant enzymes via the Nrf2/Keap1 pathway.

Mode of Action:

The interaction between “Sakakin” and its targets leads to specific changes:

- ROS Scavenging : By scavenging ROS, “Sakakin” reduces oxidative stress, which is crucial for preventing senile osteoporosis .

- mTOR Pathway Activation : It inhibits autophagy by activating the mTOR pathway, further contributing to osteoclastogenesis inhibition .

Biochemical Pathways:

The affected pathways include:

- Nrf2/Keap1 Pathway : Activation of this pathway enhances antioxidant enzyme expression, protecting against oxidative damage .

- Autophagy Regulation : “Sakakin” modulates autophagy through mTOR signaling, impacting osteoclast function .

Pharmacokinetics:

The ADME properties of “Sakakin” are essential for understanding its bioavailability:

- Absorption : It is absorbed efficiently, especially when administered via optimized fermentation processes .

Result of Action:

The molecular and cellular effects of “Sakakin” include:

- Bone Health : By inhibiting osteoclastogenesis, it helps maintain bone density and prevents osteoporosis .

Action Environment:

Environmental factors influence “Sakakin” in the following ways:

properties

IUPAC Name |

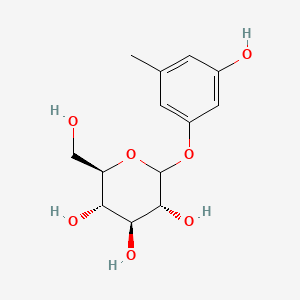

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTXIGTCAQNODGD-HENWMNBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743247 | |

| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,4S,5S,6R)-2-(3-Hydroxy-5-methylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

CAS RN |

21082-33-7 | |

| Record name | 3-Hydroxy-5-methylphenyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21082-33-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(Trifluoromethyl)imidazo[1,2-a]pyridin-8-yl)methanol](/img/structure/B600113.png)

![(3aS,4S,5S,6aR)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B600116.png)